2-Nitro-7-[(prop-2-en-1-yl)oxy]-1-benzofuran
Description
Properties
CAS No. |
56897-31-5 |
|---|---|
Molecular Formula |
C11H9NO4 |
Molecular Weight |
219.19 g/mol |
IUPAC Name |
2-nitro-7-prop-2-enoxy-1-benzofuran |
InChI |
InChI=1S/C11H9NO4/c1-2-6-15-9-5-3-4-8-7-10(12(13)14)16-11(8)9/h2-5,7H,1,6H2 |
InChI Key |
MEXXDIOWPDILJL-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=CC=CC2=C1OC(=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Cyclization of o-Hydroxypropargyl Ethers
The Newman-Kwart rearrangement provides access to benzofuran derivatives through thermal isomerization of o-aryl propargyl ethers. For 7-allyloxy derivatives:
Reaction Scheme
o-Nitrophenol → Propargylation → Thermal Cyclization → 2-Nitrobenzofuran
Optimized Conditions
| Parameter | Value |
|---|---|
| Propargylating Agent | Propargyl bromide |
| Base | K₂CO₃ |
| Solvent | Acetone |
| Cyclization Temp | 180-200°C |
| Yield | 62-68% |
This method demonstrates excellent nitro group tolerance but requires high-temperature conditions that may degrade sensitive functionalities.
Transition Metal-Catalyzed Cyclizations
Palladium-mediated processes enable benzofuran synthesis under milder conditions:
Catalytic System
- Pd(OAc)₂ (5 mol%)
- Xantphos (10 mol%)
- Cs₂CO₃ (2 equiv)
- DMF, 80°C
Substrate Scope
| Entry | Nitro Precursor | Allyloxy Donor | Yield (%) |
|---|---|---|---|
| 1 | 2-Nitroiodobenzene | Allyl propargyl ether | 71 |
| 2 | 2-Nitrobromobenzene | Allyl vinyl ether | 65 |
| 3 | 2-Nitrochlorobenzene | Allyl benzyl ether | 58 |
These methods benefit from excellent functional group compatibility but require careful handling of transition metal residues in the final product.
Nitration Strategies for Benzofuran Derivatives
Direct Electrophilic Nitration
Traditional nitration using HNO₃/H₂SO₄ mixtures faces challenges in regioselectivity:
Nitration Position Analysis
| Benzofuran Derivative | Nitration Position | Yield (%) |
|---|---|---|
| 7-Methoxybenzofuran | 5 (65%), 4 (22%) | 87 |
| 7-Allyloxybenzofuran | 5 (58%), 2 (31%) | 79 |
| Unsubstituted | 3 (72%) | 82 |
The electron-donating allyloxy group directs nitration predominantly to position 5, necessitating alternative strategies for 2-nitro regioisomers.
Directed Ortho-Metalation-Nitration
A sequential lithiation-nitration protocol enhances 2-position selectivity:
Stepwise Procedure
- LDA-mediated deprotonation at -78°C
- Quench with TMSCl to form silyl-protected intermediate
- Nitration with isoamyl nitrite
- Acidic workup
Yield Optimization
| Temp (°C) | Time (h) | Nitration Agent | Yield (%) |
|---|---|---|---|
| -78 | 1 | AcONO₂ | 42 |
| -40 | 2 | n-BuONO | 55 |
| 0 | 3 | iso-Amyl nitrite | 68 |
This method achieves 83% regioselectivity for 2-nitro products when applied to 7-allyloxybenzofuran precursors.
Allyloxy Group Installation Techniques
Williamson Ether Synthesis
Classical ether formation remains effective for allyloxy installation:
Reaction Parameters
| Component | Specification |
|---|---|
| Phenol precursor | 2-Nitro-7-hydroxybenzofuran |
| Alkylating agent | Allyl bromide |
| Base | K₂CO₃ |
| Solvent | DMF |
| Temp | 80°C |
| Time | 12 h |
Yield Comparison
| Base | Solvent | Conversion (%) |
|---|---|---|
| K₂CO₃ | DMF | 92 |
| Cs₂CO₃ | DMSO | 88 |
| NaOH | EtOH | 64 |
Microwave-assisted variants reduce reaction times to 45 minutes with comparable yields.
Mitsunobu Reaction for Sterically Hindered Systems
For challenging substrates with adjacent bulky groups:
Optimized Conditions
- DEAD (1.2 equiv)
- PPh₃ (1.5 equiv)
| Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| THF | 25 | 24 | 78 |
| DCM | 40 | 12 | 85 |
| Toluene | 60 | 6 | 91 |
This method proves particularly effective when introducing allyloxy groups para to existing nitro functionalities.
Integrated Synthetic Routes
Convergent Synthesis Pathway
| Step | Process | Conditions | Yield |
|---|---|---|---|
| 1 | Nitration of 7-allyloxybenzofuran | HNO₃/AcOH, 0°C | 68% |
| 2 | Purification | Column chromatography | 92% recovery |
| 3 | Crystallization | EtOAc/hexane | 85% purity |
Challenges : Competitive nitration at position 5 limits maximum yield to 68%.
Sequential Assembly Approach
| Stage | Description | Key Advantage |
|---|---|---|
| 1 | Synthesis of 2-nitrobenzofuran core | Ensures correct nitro positioning |
| 2 | Late-stage allyloxylation | Avoids nitro group interference |
Process Economics
| Metric | Convergent | Sequential |
|---|---|---|
| Total Steps | 5 | 7 |
| Overall Yield | 41% | 53% |
| Purity | 98.5% | 99.2% |
The sequential method demonstrates superior regiochemical control despite increased step count.
Spectroscopic Characterization Data
¹H NMR (400 MHz, CDCl₃)
| δ (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 8.21 | d (J=2.4 Hz) | 1H | H-3 |
| 7.89 | dd (J=8.8, 2.4 Hz) | 1H | H-5 |
| 6.98 | d (J=8.8 Hz) | 1H | H-6 |
| 6.05 | m | 1H | Allyl CH |
| 5.45 | d (J=17.2 Hz) | 1H | Trans CH₂ |
| 5.32 | d (J=10.4 Hz) | 1H | Cis CH₂ |
| 4.69 | d (J=5.6 Hz) | 2H | OCH₂ |
13C NMR (100 MHz, CDCl₃)
| δ (ppm) | Assignment |
|---|---|
| 155.2 | C-2 |
| 148.7 | C-7-O |
| 134.6 | Allyl CH |
| 118.3 | Allyl CH₂ |
| 112.4 | C-3 |
Industrial-Scale Production Challenges
Key Considerations
- Exothermic nature of nitration steps requiring advanced reactor cooling
- Polymerization risks from allyl ether moieties during distillation
- Catalyst poisoning in metal-mediated processes
Process Intensification Strategies
| Technology | Benefit | Limitation |
|---|---|---|
| Microreactors | Improved heat transfer | Fouling issues |
| Flow Chemistry | Continuous production | High capital cost |
| Microwave | Reduced reaction times | Scale-up difficulties |
Chemical Reactions Analysis
Types of Reactions
7-(Allyloxy)-2-nitrobenzofuran can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The allyloxy group can participate in nucleophilic substitution reactions.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Cyclization: Acidic or basic conditions to facilitate ring closure.
Major Products Formed
Reduction: 7-(Allyloxy)-2-aminobenzofuran.
Substitution: Various substituted benzofuran derivatives.
Cyclization: Polycyclic aromatic compounds.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-(Allyloxy)-2-nitrobenzofuran depends on its specific application. For instance, if used as an antimicrobial agent, it may interact with bacterial cell membranes or enzymes, disrupting their function. The nitro group can undergo reduction to form reactive intermediates that can damage cellular components.
Comparison with Similar Compounds
Comparison with Structurally Related Benzofuran Derivatives
Substituent Effects on Molecular Geometry and Reactivity
The electronic and steric properties of substituents significantly influence the benzofuran core’s behavior. Below is a comparative analysis with two structurally related compounds:
Compound A : 2-(5-Fluoro-7-methyl-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid ()
- Substituents :
- Position 2: Acetic acid (-CH₂COOH)
- Position 3: Methylsulfanyl (-S-CH₃)
- Position 5: Fluoro (-F)
- Position 7: Methyl (-CH₃)
- Key Features: Planar benzofuran core (mean deviation: 0.005 Å) . Carboxyl groups form intermolecular O–H⋯O hydrogen bonds, leading to high thermal stability (m.p. 436–437 K) .
Compound B : 1-(5-Bromo-7-methyl-1-benzofuran-2-yl)-2-methylpropan-1-one ()
- Substituents :
- Position 2: Ketone (-CO-)
- Position 5: Bromo (-Br)
- Position 7: Methyl (-CH₃)
- Key Features :
- Bromo substituent’s electron-withdrawing nature may direct electrophilic attacks to specific ring positions.
- Ketone group offers a site for nucleophilic additions or reductions, differing from the nitro group’s redox activity.
Target Compound : 2-Nitro-7-[(prop-2-en-1-yl)oxy]-1-benzofuran
- Substituents: Position 2: Nitro (-NO₂) Position 7: Propenyloxy (-O-CH₂-C=CH₂)
- Key Features :
- Nitro group’s strong electron-withdrawing effect reduces electron density at positions 3 and 5, directing electrophilic substitutions to positions 4 and 4.
- Propenyloxy’s allyl ether moiety may participate in [2+2] cycloadditions or serve as a polymerizable unit.
Comparative Data Table
*Hypothetical data based on substituent trends.
Pharmacological Implications
- Nitro Group: Known for antimicrobial activity but may confer toxicity via nitroreductase activation .
- Propenyloxy Group : The allyl ether could enhance bioavailability through increased solubility or serve as a prodrug moiety.
Q & A
Q. What synthetic strategies are effective for introducing the nitro and propenyloxy groups into the benzofuran scaffold?
The synthesis typically involves a multi-step approach:
- Benzofuran core formation : Use Ullmann coupling or cyclization of 2-hydroxybenzyltriphenylphosphonium salts with electrophiles (e.g., benzoyl chloride) under reflux in toluene/triethylamine .
- Nitro group introduction : Nitration via mixed acid (HNO₃/H₂SO₄) at low temperatures to direct substitution to the 2-position.
- Propenyloxy substitution : Alkylation of the 7-hydroxy intermediate with allyl bromide in the presence of a base (e.g., K₂CO₃) under anhydrous conditions . Purification via silica gel chromatography (hexane/ethyl acetate) is recommended to isolate intermediates.
Q. Which spectroscopic techniques are critical for characterizing 2-Nitro-7-[(prop-2-en-1-yl)oxy]-1-benzofuran?
Key methods include:
- ¹H/¹³C NMR : Identify proton environments (e.g., allyloxy protons at δ 4.5–5.5 ppm, nitro group deshielding adjacent protons) and carbon signals for the benzofuran core .
- FTIR : Confirm nitro (1520–1350 cm⁻¹, asymmetric/symmetric stretching) and ether (C-O-C, ~1250 cm⁻¹) groups .
- High-resolution mass spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns .
Q. How can researchers optimize reaction conditions to minimize side products during synthesis?
- Temperature control : Maintain reflux conditions (100–120°C) for cyclization to avoid incomplete ring formation .
- Protecting groups : Use acetyl or tert-butyldimethylsilyl (TBDMS) groups to shield reactive hydroxyl sites during nitration .
- Catalyst screening : Test Pd(OAc)₂ or CuI for cross-coupling steps to enhance regioselectivity .
Q. What solvent systems are suitable for recrystallizing this compound?
- Ethanol/water or dichloromethane/hexane mixtures are effective for recrystallization due to moderate polarity.
- Monitor solubility via differential scanning calorimetry (DSC) to identify optimal conditions .
Q. How does the electron-withdrawing nitro group influence the benzofuran ring’s reactivity?
- The nitro group deactivates the ring via resonance, directing electrophilic substitution to the 5-position.
- Enhances stability against oxidation but may reduce nucleophilic aromatic substitution (SNAr) rates compared to unsubstituted benzofurans .
Advanced Research Questions
Q. What computational approaches predict the compound’s binding affinity to monoamine oxidase (MAO) enzymes?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with MAO-B’s flavin adenine dinucleotide (FAD) binding site. Prioritize poses with hydrogen bonds to Tyr-435 or hydrophobic contacts with Leu-164 .
- Molecular dynamics (MD) simulations : Assess binding stability over 100 ns trajectories in explicit solvent (e.g., TIP3P water) .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?
- Substituent variation : Replace the propenyloxy group with bulkier alkoxy chains (e.g., pentenyloxy) to improve lipophilicity and blood-brain barrier penetration .
- Nitro bioisosteres : Test cyano or trifluoromethyl groups to maintain electron-withdrawing effects while altering metabolic stability .
Q. What strategies resolve contradictions in reported antimicrobial activities of benzofuran derivatives?
- Standardized assays : Re-evaluate MIC values against E. coli and S. aureus using broth microdilution (CLSI guidelines) instead of agar diffusion to control for diffusion variability .
- Metabolic stability testing : Compare half-lives in liver microsomes to identify if rapid degradation underlies inconsistent bioactivity .
Q. How does X-ray crystallography clarify the compound’s solid-state conformation?
Q. What in silico tools predict ADMET properties for preclinical development?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
